molecular formula C11H8Br2N2O B13647325 6,7-Dibromo-N-hydroxy-2-naphthimidamide

6,7-Dibromo-N-hydroxy-2-naphthimidamide

Cat. No.: B13647325
M. Wt: 344.00 g/mol
InChI Key: DSBJUFDMLXCZEB-UHFFFAOYSA-N
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Description

6,7-Dibromo-N-hydroxy-2-naphthimidamide is a chemical compound with the molecular formula C11H8Br2N2O and a molecular weight of 344.00 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a naphthimidamide structure. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 6,7-Dibromo-N-hydroxy-2-naphthimidamide typically involves the bromination of N-hydroxy-2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

6,7-Dibromo-N-hydroxy-2-naphthimidamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dibromo-N-hydroxy-2-naphthimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-N-hydroxy-2-naphthimidamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .

Comparison with Similar Compounds

6,7-Dibromo-N-hydroxy-2-naphthimidamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8Br2N2O

Molecular Weight

344.00 g/mol

IUPAC Name

6,7-dibromo-N'-hydroxynaphthalene-2-carboximidamide

InChI

InChI=1S/C11H8Br2N2O/c12-9-4-6-1-2-7(11(14)15-16)3-8(6)5-10(9)13/h1-5,16H,(H2,14,15)

InChI Key

DSBJUFDMLXCZEB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=NO)N

Origin of Product

United States

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